molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No. B181763
CAS RN: 399-31-5
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Description

“N-(2-Fluorophenyl)acetamide” is a chemical compound with the formula C8H8FNO. Its molecular weight is 153.1536 . It is also known by other names such as 2’-Fluoroacetanilide .


Molecular Structure Analysis

The molecular structure of “N-(2-Fluorophenyl)acetamide” can be represented by the InChI code: InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-(2-Fluorophenyl)acetamide” is a solid at room temperature . Its molecular weight is 153.16 . The storage temperature is recommended to be at room temperature, in a dry place .

Scientific Research Applications

Application Summary

“N-(2-Fluorophenyl)acetamide” has been used in the synthesis of potent inhibitors for α-L-fucosidases . The addition of an N-phenylacetamide substituent to the C-1 position of 1-deoxyfuconojirimycin (DFJ) can lead to highly potent inhibitors of α-L-fucosidases .

Methods of Application

A structure-activity relationship study was conducted, which showed that a fluoro group on the phenyl ring greatly increased its potency and selectivity . In contrast, the addition of two or three fluoro groups decreased their inhibition potency .

Results or Outcomes

“N-(2-Fluorophenyl)-2β-DFJ acetamide” was found to display very potent and selective inhibition of bovine kidney, rat epididymis, and human lysosome α-L-fucosidases, with IC50 value of 0.012, 0.044, and 0.0079μM respectively . It is noteworthy that this N-phenyl-2β-DFJ acetamide derivative exhibited about 18-fold stronger effects on human lysosomal α-L-fucosidase than original DFJ and it occupied the active-site of this enzyme .

Indole Derivatives

Application Summary

“N-(2-Fluorophenyl)acetamide” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Various natural compounds contain indole as a parent nucleus. For example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Antiviral Activity

Application Summary

“N-(2-Fluorophenyl)acetamide” can be used in the synthesis of indole derivatives that have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

The compound 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent antiviral agents with IC50 values ranging from 0.4 to 2.1μg/mL against Coxsackie B4 virus .

Safety And Hazards

“N-(2-Fluorophenyl)acetamide” is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statements include H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposed or concerned .

properties

IUPAC Name

N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZPZBPZWHEIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192938
Record name N-(2-Fluorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)acetamide

CAS RN

399-31-5
Record name 2′-Fluoroacetanilide
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Record name N-(2-Fluorophenyl)acetamide
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Record name 399-31-5
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-fluorophenyl)acetamide
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Synthesis routes and methods I

Procedure details

Acetic anhydride (57 mL, 0.6 mol) was added slowly, over approximately 40 min, to stirred 2-fluoroaniline (27, 55.7 g, 0.5 mol) under cooling (water bath) to maintain the reaction temperature at 60° C. to 70° C. After 10 hours more, the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (67.0 g, 88%).
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

25 ml of acetic anhydride was added to a mixture of 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid. The mixture was heated at reflux for 5 minutes, then diluted with ice water. The resulting mixture was filtered, and the solid was dried to give N-(2-fluorophenyl)acetamide (3A), as a white solid, m.p.: 76°-77° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
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reactant
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Quantity
25 mL
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solvent
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[Compound]
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ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
S Zare, Z Ramezani, AA Ghadiri… - …, 2023 - Wiley Online Library
Dichloroacetate (DCA) is considered as a highly bioavailable and small anticancer agent which reduces tumor growth through inhibition of pyruvate dehydrogenase kinases. Various …
S Sreenivasa, S Naveen, NK Lokanath… - Acta Crystallographica …, 2015 - scripts.iucr.org
Three N-aryl-2,2,2-tribromoacetamides, namely, 2,2,2-tribromo-N-(2-fluorophenyl)acetamide, C8H5Br3FNO, (I), 2,2,2-tribromo-N-[3-(trifluoromethyl)phenyl]acetamide, C9H5Br3F3NO, (II…
Number of citations: 1 scripts.iucr.org
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
K Chandra Kumar, V Umesh, TK Madhura… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H15FN2OS, the dihedral angle between the planes of the benzothiophene ring system and the fluorobenzene ring is 3.74 (14). The six-membered ring of the …
Number of citations: 1 scripts.iucr.org
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
C Xie, LM Tang, CY Pan, LP Guan - Drug research, 2013 - thieme-connect.com
16 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives were synthesized. The chemical structures of the compounds were proved by IR, 1 H-NMR, 13 C-NMR, …
Number of citations: 7 www.thieme-connect.com
I Shahzadi, AF Zahoor, A Rasul… - Journal of …, 2020 - Wiley Online Library
Theophylline‐7‐acetic acid (acefylline) (3) and its derivatives are pharmacologically active compounds and generally recognized as bronchodilators for the treatment of respiratory …
Number of citations: 21 onlinelibrary.wiley.com
L Zhang, Y Zhang, C Bao, P Yang, E Li… - Chinese Journal of …, 2020 - sioc-journal.cn
In order to find more efficient and low toxicity antitumor drugs, a series of novel 1, 3-disubstituted pyridazinone derivatives were synthesized and evaluated for their antiproliferative …
Number of citations: 2 sioc-journal.cn
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
BL Chenard, WM Welch, JF Blake… - Journal of medicinal …, 2001 - ACS Publications
A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones has been prepared, which contains a 2-fluorophenyl ring attached to C-2 by a variety of two-atom tethers. These compounds …
Number of citations: 67 pubs.acs.org

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